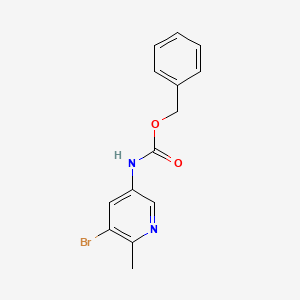

benzyl N-(5-bromo-6-methylpyridin-3-yl)carbamate

Description

Benzyl N-(5-bromo-6-methylpyridin-3-yl)carbamate is a pyridine-derived carbamate featuring a bromine atom at the 5-position and a methyl group at the 6-position of the pyridine ring.

Properties

IUPAC Name |

benzyl N-(5-bromo-6-methylpyridin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O2/c1-10-13(15)7-12(8-16-10)17-14(18)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMDIXDRRAJFHRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)NC(=O)OCC2=CC=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Role of Bases and Catalysts

The reaction requires a base to neutralize HCl generated during the process. Triethylamine (Et<sub>3</sub>N) and potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) are commonly employed, with the former facilitating faster reactions in dichloromethane (DCM). Catalysts such as 4-dimethylaminopyridine (DMAP) enhance reactivity by activating the carbonyl group, as demonstrated in tert-butyl carbamate syntheses.

Optimized Preparation Methods

High-Yield Protocol Using Triethylamine and DMAP

Procedure :

-

Reagents : 5-Bromo-6-methylpyridin-3-amine (1.0 equiv), benzyl chloroformate (1.2 equiv), DMAP (0.1 equiv), Et<sub>3</sub>N (2.5 equiv), DCM (solvent).

-

Workup : Dilution with DCM, washing with 1 M HCl, drying (Na<sub>2</sub>SO<sub>4</sub>), and column chromatography (petroleum ether/EtOAc).

Advantages :

-

Short reaction time.

-

High purity without di-substitution byproducts.

Characterization Data :

Alternative Method with Potassium Carbonate

Procedure :

-

Reagents : 5-Bromo-6-methylpyridin-3-amine (1.0 equiv), benzyl chloroformate (1.1 equiv), K<sub>2</sub>CO<sub>3</sub> (2.0 equiv), DCM (solvent).

-

Workup : Filtration, concentration, and silica gel chromatography.

Trade-offs :

-

Longer reaction time.

-

Slightly lower yield due to incomplete conversion.

Suboptimal Approach in Tetrahydrofuran (THF)

Procedure :

-

Reagents : THF as solvent, DMAP (0.1 equiv), benzyl chloroformate (1.5 equiv).

Challenges :

-

Low yield attributed to solvent polarity and slower reaction kinetics.

Comparative Analysis of Methodologies

| Parameter | Et<sub>3</sub>N/DMAP in DCM | K<sub>2</sub>CO<sub>3</sub> in DCM | DMAP in THF |

|---|---|---|---|

| Reaction Time | 2 hours | 16 hours | 48 hours |

| Yield | 73% | 64% | 40% |

| Base/Catalyst | Et<sub>3</sub>N/DMAP | K<sub>2</sub>CO<sub>3</sub> | DMAP |

| Solvent | DCM | DCM | THF |

| Purity | High | Moderate | Low |

Key Observations :

-

DCM outperforms THF due to better solubility of reagents.

-

Et<sub>3</sub>N accelerates deprotonation, enabling faster kinetics compared to K<sub>2</sub>CO<sub>3</sub>.

Side Reactions and Mitigation Strategies

Di-Substitution

While pyridinyl amines are less nucleophilic than aliphatic amines, excess benzyl chloroformate may lead to overprotection. This is mitigated by using 1.2 equivalents of Cbz-Cl and monitoring reaction progress via TLC.

Hydrolysis Risks

The carbamate group is susceptible to hydrolysis under strongly acidic or basic conditions. Workup with mild HCl (1 M) preserves product integrity.

Industrial-Scale Considerations

For large-scale synthesis, the Et<sub>3</sub>N/DMAP method is preferred due to its efficiency. However, K<sub>2</sub>CO<sub>3</sub> offers cost advantages in settings where reaction time is less critical. Solvent recovery systems for DCM further enhance viability .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(5-bromo-6-methylpyridin-3-yl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the carbamate group can yield the corresponding amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Oxidation Reactions: Major products are N-oxides or other oxidized derivatives.

Reduction Reactions: The primary product is the corresponding amine.

Scientific Research Applications

Chemistry

In the realm of synthetic chemistry, this compound serves as an intermediate for developing more complex organic molecules. Its unique functional groups allow it to participate in various reactions, including:

- Substitution Reactions : The bromine atom on the pyridine can be replaced by nucleophiles such as amines or thiols.

- Hydrolysis : The carbamate group can be hydrolyzed to yield corresponding amines and benzyl alcohols under acidic or basic conditions.

Biology

Benzyl N-(5-bromo-6-methylpyridin-3-yl)carbamate has shown promise in biological studies, particularly regarding:

- Enzyme Inhibition : It can form stable complexes with biological macromolecules, making it useful for studying enzyme inhibition and protein-ligand interactions.

- Therapeutic Development : The compound's structure allows it to act as a scaffold for designing new drugs aimed at improving efficacy and reducing side effects. Its interactions with specific molecular targets may lead to novel therapeutic agents .

Medicine

Research indicates that this compound may be effective in developing anti-cancer drugs. For instance, derivatives based on similar scaffolds have demonstrated cell growth inhibitory activities against breast (MCF-7) and lung (A-549) cancer cell lines . The mechanism often involves inhibiting key enzymes involved in metabolic pathways or modulating receptor activity.

Case Study 1: Anticancer Activity

A study focused on derivatives of benzyl N-(5-bromoindolin-2-one) reported significant anti-proliferative effects against MCF-7 breast cancer cells, with IC50 values indicating potent inhibition. These findings suggest that compounds related to this compound could be explored further for their anticancer properties .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| 7c | MCF-7 | 7.17 ± 0.94 |

| 7d | MCF-7 | 2.93 ± 0.47 |

Case Study 2: Enzyme Inhibition

Another investigation highlighted the compound's ability to inhibit specific enzymes crucial for various metabolic processes. The mechanism involved covalent bonding between the carbamate group and active site residues of target enzymes, leading to reduced enzyme activity and potential therapeutic effects against neurodegenerative diseases .

Mechanism of Action

The mechanism of action of benzyl N-(5-bromo-6-methylpyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site. This inhibition can occur through various pathways, including competitive, non-competitive, or allosteric inhibition .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The amino group in increases polarity and hydrogen-bonding capability compared to the methyl group in the target compound, likely enhancing aqueous solubility.

- Functional Groups : Carbamates (target, ) are more reactive toward hydrolysis than pivalamides (), which are sterically shielded .

Physical and Chemical Properties

Key Differences :

- The amino group in increases polarity, raising its boiling point compared to the methyl-substituted target.

- The bromoalkyl chain in facilitates nucleophilic substitution reactions, unlike aromatic bromine in the target .

Biological Activity

Benzyl N-(5-bromo-6-methylpyridin-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores its synthesis, mechanisms of action, and biological evaluations, along with relevant case studies and research findings.

The synthesis of this compound typically involves the reaction of 5-bromo-6-methylpyridin-3-amine with benzyl chloroformate. The resulting compound features a unique structure that combines a bromine atom and a methyl group on the pyridine ring with a benzyl carbamate moiety, which enhances its reactivity and potential biological activity.

This compound functions primarily as an enzyme inhibitor . Its mechanism involves binding to the active site of specific enzymes, thus preventing substrate access. This inhibition can occur through various pathways:

- Competitive Inhibition : The compound competes with the substrate for binding to the enzyme's active site.

- Non-competitive Inhibition : It binds to an allosteric site, altering enzyme activity without competing for the active site.

- Allosteric Inhibition : It induces conformational changes that decrease enzyme activity.

Enzyme Inhibition Studies

Research indicates that this compound exhibits notable inhibitory effects on several enzymes. For instance, it has been evaluated for its potential as an inhibitor of fatty acid amide hydrolase (FAAH), which plays a crucial role in endocannabinoid signaling pathways. The compound's structure suggests enhanced carbonyl activity due to the electron-withdrawing effects of the pyridine residue, leading to increased inhibition potency compared to structurally similar compounds .

Case Studies

- Anti-Cancer Activity : In vitro studies have demonstrated that related derivatives exhibit anti-proliferative effects against various cancer cell lines. For example, derivatives with similar structural features showed IC50 values significantly lower than reference drugs like doxorubicin, indicating promising anti-cancer properties .

- Neuroprotective Effects : The compound's ability to inhibit enzymes linked to neurodegenerative diseases has been explored. Studies on related compounds have shown that they can effectively inhibit neurotoxic pathways associated with tau and amyloid pathology in Alzheimer's disease models .

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Enzyme inhibitor (FAAH, MAGL) |

| 2-Bromo-6-methylpyridine | Lacks carbamate group | Lower enzyme inhibition |

| Benzyl N-(5-bromopyridin-3-yl)carbamate | No methyl group | Reduced activity compared to target compound |

The unique combination of bromine and methyl groups in this compound differentiates it from similar compounds, enhancing its reactivity and biological efficacy .

Q & A

Q. What are optimal synthetic routes for benzyl N-(5-bromo-6-methylpyridin-3-yl)carbamate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling a brominated pyridine precursor (e.g., 5-bromo-6-methylpyridin-3-amine) with benzyl chloroformate under inert atmosphere (argon/nitrogen). Key steps include:

- Temperature control : Heating at 140°C for short durations (2–5 minutes) to activate intermediates while avoiding decomposition .

- Purification : Column chromatography using gradients like ethyl acetate/hexane (50:50 to 5:95 v/v) to isolate the product with >85% yield .

- Protection/deprotection : Use of tert-butyl carbamate (Boc) groups to protect amines, followed by acidic cleavage (e.g., trifluoroacetic acid in CH₂Cl₂) to recover the free amine .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H and ¹³C NMR confirm the carbamate linkage (δH ~4.3–4.5 ppm for benzyl -CH₂-; δC ~153 ppm for carbonyl) and pyridine substituents (e.g., bromo and methyl groups) .

- HRMS : High-resolution mass spectrometry verifies molecular weight (e.g., [M+H]+ or [M+Na]+ ions) with <2 ppm error .

- IR : Absorbance at ~1700 cm⁻¹ for the carbamate C=O stretch .

Q. How can impurities be minimized during synthesis?

Methodological Answer:

- Chromatographic purification : Use silica gel columns with optimized solvent polarity to separate byproducts.

- Reagent stoichiometry : Maintain a 1.2:1 molar ratio of benzyl chloroformate to pyridine amine to avoid unreacted starting material .

- Inert conditions : Strict argon/nitrogen flow prevents oxidation of sensitive intermediates .

Advanced Questions

Q. What is the role of the benzyl carbamate group in modulating biological activity?

Methodological Answer: The benzyl carbamate acts as a:

- Protecting group : Stabilizes the amine during synthesis, enabling selective deprotection for downstream functionalization .

- Bioactivity enhancer : In analogs, carbamate substituents improve metabolic stability and binding affinity to targets (e.g., HIF-1α inhibition in cancer cells) .

- Structural probe : 3J HMBC NMR correlations (e.g., between H2-2' and C=O) validate spatial orientation for SAR studies .

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

- Crystal growth : Use slow evaporation from solvents like CH₃CN/CH₂Cl₂ to obtain single crystals.

- Data collection : Employ synchrotron radiation for high-resolution (<1 Å) data.

- Refinement : SHELXL software refines positional parameters, thermal factors, and hydrogen bonding networks. The bromine atom’s heavy electron density aids phasing .

Q. What strategies address contradictory SAR data in analogs with bromo/methyl substitutions?

Methodological Answer:

- Computational modeling : Density Functional Theory (DFT) calculates steric/electronic effects of substituents on binding pockets.

- Fluorine scanning : Replace bromine with fluorine to assess halogen bonding contributions without steric disruption .

- Orthogonal assays : Validate activity in both enzymatic (e.g., IC₅₀) and cell-based (e.g., invasion inhibition) assays to decouple target effects from off-target interactions .

Q. How does the compound’s stability vary under physiological conditions?

Methodological Answer:

- pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC at 254 nm. Carbamates are prone to hydrolysis in acidic/basic media.

- Serum stability : Use LC-MS to quantify intact compound in fetal bovine serum over 24 hours. Benzyl groups may reduce esterase-mediated cleavage compared to methyl esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.